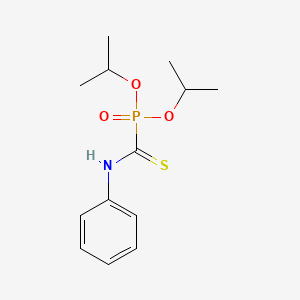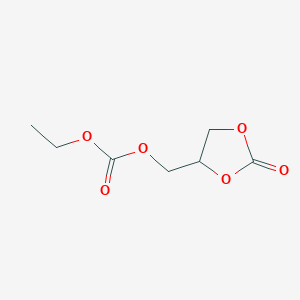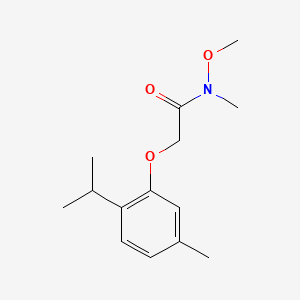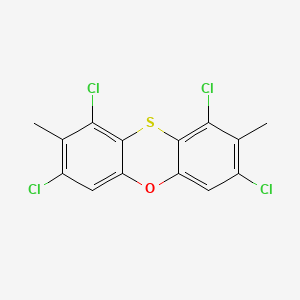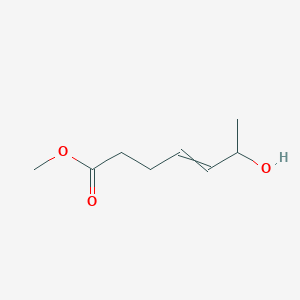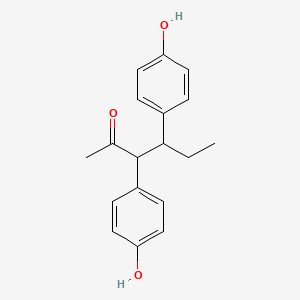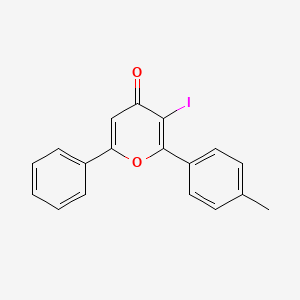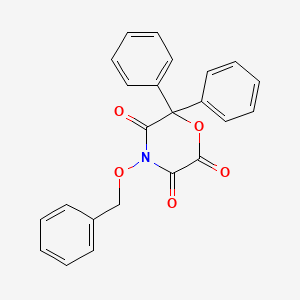
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyloxy group attached to the morpholine ring, along with two phenyl groups and three ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the morpholine ring.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Oxidation to Form Trione: The final step involves the oxidation of the morpholine ring to introduce the three ketone functionalities, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone functionalities to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Products may include alcohols, amines, or other reduced derivatives.
Substitution: Products depend on the nucleophile used and may include ethers, amines, or halogenated compounds.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulation of Receptors: It may interact with cellular receptors, altering their signaling pathways.
Generation of Reactive Species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates that can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenol: A simpler compound with a benzyloxy group attached to a phenol ring.
6,6-Diphenylmorpholine: A morpholine derivative with two phenyl groups but lacking the trione functionalities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: A compound with a benzyloxy group and an aldehyde functionality.
Uniqueness
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is unique due to its combination of a benzyloxy group, two phenyl groups, and three ketone functionalities
Propiedades
Número CAS |
105854-09-9 |
|---|---|
Fórmula molecular |
C23H17NO5 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
6,6-diphenyl-4-phenylmethoxymorpholine-2,3,5-trione |
InChI |
InChI=1S/C23H17NO5/c25-20-21(26)29-23(18-12-6-2-7-13-18,19-14-8-3-9-15-19)22(27)24(20)28-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clave InChI |
MTWKJNZTXQVYEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CON2C(=O)C(=O)OC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
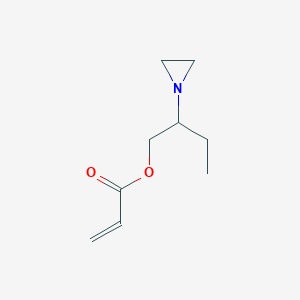
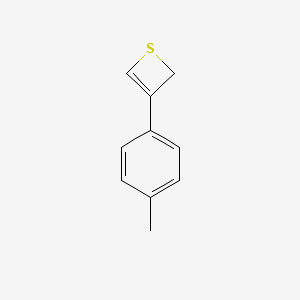
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

